molecular formula C30H48O5 B190760 Caulophyllogenin CAS No. 52936-64-8

Caulophyllogenin

Cat. No. B190760
CAS RN: 52936-64-8
M. Wt: 488.7 g/mol
InChI Key: FABOBEOYNMHSHB-UAWZMHPWSA-N
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Description

Caulophyllogenin is a triterpene saponin that can be extracted from M. polimorpha . It is a partial PPARγ agonist with an EC50 of 12.6 μM . It can be used in studies about the prevention and treatment of inflammatory diseases, type-2 diabetes, obesity, and metabolic syndrome .


Molecular Structure Analysis

The molecular formula of Caulophyllogenin is C30H48O5 . Its molecular weight is 488.7 . The detailed molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

Caulophyllogenin has a molecular weight of 488.7 and a molecular formula of C30H48O5 . It is a powder that should be stored at -20°C . The boiling point is 621.5°C at 760mmHg .

Scientific Research Applications

PPARγ Agonism

Caulophyllogenin has been identified as a partial agonist towards PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), a nuclear receptor playing a crucial role in the regulation of metabolism, inflammation, and adipogenesis. This sapogenin from Medicago species was found to have the potential for binding and activating PPARγ. The study also provided the first known crystal structure of a sapogenin directly interacting with PPARγ, indicating its significance in understanding the molecular mechanisms underlying metabolic syndrome and its potential in medical and food industry applications (Montanari et al., 2016).

Hematopoietic Stem Cell Biology

While caulophyllogenin's direct involvement in hematopoietic stem cell biology is not explicitly documented, it's worth noting that stem cell research, particularly involving hematopoietic stem cells, forms a significant part of regenerative medicine and cancer therapies. These stem cells are a well-characterized source in the body, clinically applied in treating diseases like breast cancer, leukemias, and congenital immunodeficiencies. Research in this field has broadened the potential applications of stem cells in disease treatment, though caulophyllogenin's role in this context remains unspecified (Kondo et al., 2003).

Safety And Hazards

When handling Caulophyllogenin, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-5,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26-,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABOBEOYNMHSHB-UAWZMHPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967406
Record name Caulophyllogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caulophyllogenin

CAS RN

52936-64-8
Record name Caulophyllogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52936-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3beta,4alpha,16alpha)-3,16,23-Trihydroxyolean-12-en-28-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052936648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caulophyllogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,4α,16α)-3,16,23-trihydroxyolean-12-en-28-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
R Montanari, D Capelli, A Tava, A Galli, A Laghezza… - Scientific reports, 2016 - nature.com
… Echinocystic acid 18 and caulophyllogenin 19 used in this investigation were extracted from M… Particularly, we focused the interest on caulophyllogenin 19 as a promising partial agonist …
Number of citations: 19 www.nature.com
YG Xia, GY Li, J Liang, BY Yang, SW Lü… - Evidence-based …, 2014 - hindawi.com
Recently, some promising advances have been achieved in understanding the chemistry, pharmacology, and action mechanisms of constituents from genus Caulophyllum. Despite this, …
Number of citations: 14 www.hindawi.com
JW Jhoo, S Sang, K He, X Cheng, N Zhu… - Journal of agricultural …, 2001 - ACS Publications
… The aglycone part was assigned to caulophyllogenin. These spectra signals were in agreement with those of caulophyllogenin 3-O-α-L-arabinopyranoside ( 15). The compound was the …
Number of citations: 57 pubs.acs.org
LI Strigina, NS Chetyrina, VV Isakov, AK Dzizenko… - Phytochemistry, 1974 - Elsevier
… EARLIER, we reported the isolation from Cuulophyllum robusturn of cauloside B, an arabinoside of a new triterpenoid called caulophyllogenin.’ In this paper, a more detailed …
Number of citations: 30 www.sciencedirect.com
LI Strigina, NS Chetyrina, VV Isakov… - Chemistry of Natural …, 1974 - Springer
… of four glycosides of hederagenin (caulosides A, C, D, and E) and of cauloside B - the glycoside of an unidentified triterpenoid which we have called caulophyllogenin [1]. The IR …
Number of citations: 4 link.springer.com
G Li, Y Zhang, B Yang, Y Xia, Y Zhang, S Lü, H Kuang - Fitoterapia, 2010 - Elsevier
Three new oleanane bidesmosidic triterpenoid saponins, named leiyemudanosides A–C (1–3) were isolated from the roots of Caulophyllum robustum Maxim. Their structures were …
Number of citations: 12 www.sciencedirect.com
WL Da, EB Lee, SS Kang, JE Hyun… - Chemical and …, 2002 - jstage.jst.go.jp
… The structures of pictosides A and B were elucidated as caulophyllogenin 3-OaL-rhamnopyranosyl (1→ 2)-aL-arabinopyranoside (2) and pictogenin (3b, 6b, 16a, 23-tetrahydroxyolean-…
Number of citations: 71 www.jstage.jst.go.jp
J KINJO, H UEMURA, M NAKAMURA… - Chemical and …, 1994 - jstage.jst.go.jp
… syl caulophyllogenin 28-O-fi-D-glucopyranoside. Saponins with caulophyllogenin as their … to have caulophyllogenin, respectively, and are the first examples from Leguminosae. …
Number of citations: 41 www.jstage.jst.go.jp
KL Seitanidi, MR Yagudaev - Chemistry of Natural Compounds, 1974 - Springer
… we have called caulophyllogenin [1]. The IR spectrum of caulophyllogenin obtained by the … We obtained preliminary information on the structure of caulophyllogenin by a consideration …
Number of citations: 4 link.springer.com
LI Strigina, NS Chetyrina - Chemistry of Natural Compounds, 1976 - Springer
… The information which we give is an additional confirmation of the fact that caulophyllogenin is a 8-hydroxy acid. The IR spectrum of (I), mp 207-210C (MeOH): [a]~ a +17.2 (c 0.13; …
Number of citations: 2 link.springer.com

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